Melosatin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

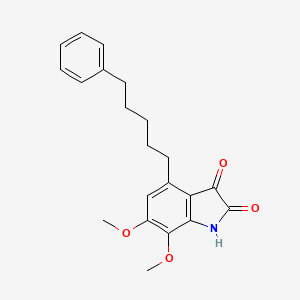

Melosatin A is a member of indoles.

科学的研究の応用

Chemical Structure and Synthesis

Melosatin A is classified as an isatin-type compound, characterized by a distinctive 5-phenyl-1-pentyl motif. Its total synthesis has been achieved through various methods, with recent research reporting an efficient five-step synthesis from eugenol, yielding a 41% overall efficiency . This synthesis is notable for its atom and step economy, making it a viable candidate for further exploration in drug development.

Biological Activities

This compound exhibits a range of biological activities that position it as a significant compound in medicinal chemistry. The following sections detail its applications:

Anticancer Activity

This compound's structural similarity to known anticancer agents has led to investigations into its potential as an anticancer drug. Research indicates that isatin derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that isatin analogs can effectively target specific cancer types, such as breast and lung cancer, by modulating key signaling pathways .

Case Study:

- A study demonstrated that derivatives of isatin with modifications at the C-3 position exhibited potent anti-proliferative effects against MCF-7 breast cancer cells. These compounds were evaluated using both in vitro assays and molecular docking studies to elucidate their mechanisms of action .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of this compound, particularly against neurodegenerative diseases like Parkinson’s. The compound has been shown to inhibit monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegeneration. This inhibition suggests potential therapeutic applications in treating conditions characterized by oxidative stress and neuronal damage.

Case Study:

- In vitro studies demonstrated that this compound significantly reduced cell death in SH-SY5Y neuroblastoma cells exposed to neurotoxic agents like rotenone. The compound's ability to protect neuronal cells underscores its potential as a neuroprotective agent .

Antimicrobial Activity

This compound and its derivatives have also been evaluated for antimicrobial properties against various pathogens. The presence of functional groups in its structure may enhance its interaction with microbial targets, leading to effective inhibition.

Case Study:

化学反応の分析

Mechanistic Insights into the Martinet Cyclocondensation

The final cyclization proceeds through:

-

Nucleophilic Attack : The aniline intermediate reacts with diethyl 2-ketomalonate, forming an amide bond.

-

Cyclization : Intramolecular attack generates a tetrahedral intermediate, followed by aromatization.

-

Decarboxylation : Acidic hydrolysis and CO₂ loss yield the 3-hydroxyindolinone, which oxidizes to the isatin .

Mechanistic Pathway

Aniline+Diethyl 2 ketomalonateAcOHAmide IntermediateCyclization3 HydroxyindolinoneOxidationMelosatin A

Comparative Analysis of Cyclization Methods

Initial attempts using the Stollé reaction (with oxalyl chloride) yielded only 3% this compound due to steric hindrance and bis-oxalamide byproduct formation . The Martinet method outperformed due to:

-

Mild Conditions : Neutral pH and room-temperature compatibility.

Table 2: Cyclization Method Comparison

| Method | Reagents | Yield | Byproducts |

|---|---|---|---|

| Stollé Reaction | (COCl)₂, solventless | 3% | Bis-oxalamide (43%) |

| Martinet Synthesis | Diethyl 2-ketomalonate, AcOH | 68% | None significant |

Functional Group Reactivity

-

Indole-2,3-dione Core : Participates in nucleophilic additions at the C-3 carbonyl .

-

Methoxy Groups : Electron-donating effects stabilize the aromatic ring during electrophilic substitutions .

-

Aliphatic Chain : The 5-phenylpentyl side chain influences solubility and steric interactions during synthesis .

Side Reactions and Challenges

特性

CAS番号 |

64838-04-6 |

|---|---|

分子式 |

C21H23NO4 |

分子量 |

353.4 g/mol |

IUPAC名 |

6,7-dimethoxy-4-(5-phenylpentyl)-1H-indole-2,3-dione |

InChI |

InChI=1S/C21H23NO4/c1-25-16-13-15(12-8-4-7-11-14-9-5-3-6-10-14)17-18(20(16)26-2)22-21(24)19(17)23/h3,5-6,9-10,13H,4,7-8,11-12H2,1-2H3,(H,22,23,24) |

InChIキー |

YRBBTNSJJXHMPP-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C(C(=C1)CCCCCC3=CC=CC=C3)C(=O)C(=O)N2)OC |

正規SMILES |

COC1=C(C2=C(C(=C1)CCCCCC3=CC=CC=C3)C(=O)C(=O)N2)OC |

Key on ui other cas no. |

64838-04-6 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。